

## A Comparative Guide to Incurred Sample Reanalysis in Amlodipine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (R)-Amlodipine-d4 |           |
| Cat. No.:            | B15145065         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as a critical component of bioequivalence studies for amlodipine, a widely prescribed calcium channel blocker. It details the regulatory expectations, experimental protocols, and data presentation for ensuring the reliability and reproducibility of bioanalytical data.

### Introduction to Incurred Sample Reanalysis

Incurred Sample Reanalysis is a mandatory procedure in bioequivalence studies, designed to verify the reproducibility of a validated bioanalytical method using actual study samples from subjects.[1][2][3] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples reflect the true physiological environment, including the presence of metabolites, protein binding, and other endogenous components that could potentially interfere with the assay.[4] Therefore, ISR serves as a crucial in-study validation to ensure the bioanalytical method is robust and provides consistent results throughout the sample analysis.

For amlodipine bioequivalence studies, which are pivotal for the approval of generic formulations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require ISR to be performed.[5] The primary objective is to



confirm that the precision and accuracy of the bioanalytical method observed during pre-study validation holds true for the analysis of incurred samples obtained from clinical trial participants.

#### **Regulatory Framework and Acceptance Criteria**

The acceptance criteria for ISR in bioequivalence studies are well-established and harmonized across major regulatory guidelines. For small molecules like amlodipine, the concentration of the reanalyzed sample must be within ±20% of the original measurement for at least two-thirds (67%) of the samples.

A summary of the key regulatory requirements for ISR is presented in the table below.

| Parameter             | Requirement                                                                                                                                   |  |  |  |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--|--|--|
| Studies Requiring ISR | All pivotal bioequivalence and pharmacokinetic (PK) studies.                                                                                  |  |  |  |
| Number of Samples     | Up to 10% of the total number of study samples.                                                                                               |  |  |  |
| Sample Selection      | Samples should be selected from around the maximum plasma concentration (Cmax) and from the elimination phase of the pharmacokinetic profile. |  |  |  |
| Acceptance Criteria   | At least 67% of the reanalyzed samples must have a percentage difference within ±20% of the mean of the original and repeat results.          |  |  |  |
| Investigation Trigger | An investigation is required if the overall ISR assessment fails to meet the acceptance criteria.                                             |  |  |  |

# Experimental Protocol: Amlodipine Bioanalysis and ISR

The following protocol outlines a typical bioanalytical method for the quantification of amlodipine in human plasma, followed by the procedure for conducting Incurred Sample Reanalysis.



# Bioanalytical Method for Amlodipine Quantification (LC-MS/MS)

This section describes a common and sensitive method for measuring amlodipine concentrations in plasma.

- Sample Preparation:
  - Thaw frozen plasma samples at room temperature.
  - Vortex the samples to ensure homogeneity.
  - Pipette a 300 μL aliquot of the plasma sample into a clean tube.
  - Add an internal standard (e.g., amlodipine-d4) to each sample, except for the blank plasma.
  - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
  - Vortex and centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic and Mass Spectrometric Conditions:
  - LC System: A high-performance liquid chromatography (HPLC) system.
  - Column: A C18 reverse-phase column (e.g., Thermo beta-basic C18, 100x4.6 mm, 5 μm).
  - Mobile Phase: A mixture of an acidic buffer (e.g., dibasic phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).
  - Flow Rate: 1 mL/min.



- MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization
  (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for amlodipine (e.g., m/z
  409.10 → 238.00) and the internal standard.

#### **Incurred Sample Reanalysis (ISR) Procedure**

- Sample Selection: After the initial analysis of all study samples, select up to 10% of the samples for reanalysis. The selection should include samples near Cmax and in the elimination phase from multiple subjects.
- Reanalysis: On a different day, reanalyze the selected incurred samples in a separate analytical run.
- Data Evaluation: Calculate the percentage difference between the initial concentration and the reanalyzed concentration for each sample using the following formula:
  - % Difference = ((Reanalyzed Value Original Value) / Mean of the two values) \* 100
- Acceptance Assessment: Determine the number of samples for which the percentage difference is within ±20%. This number should be at least 67% of the total number of reanalyzed samples.

#### **Data Presentation for Amlodipine ISR**

Clear and concise presentation of ISR data is crucial for regulatory submissions. The following table provides a template for summarizing ISR results from an amlodipine bioequivalence study. While specific comparative data from multiple published studies is not readily available, this format can be used to report individual study findings.



| Sample<br>ID       | Subject<br>ID  | Time<br>Point<br>(h) | Original<br>Concent<br>ration<br>(ng/mL) | Reanaly<br>zed<br>Concent<br>ration<br>(ng/mL) | Mean<br>Concent<br>ration<br>(ng/mL) | %<br>Differen<br>ce | Within<br>±20%? |
|--------------------|----------------|----------------------|------------------------------------------|------------------------------------------------|--------------------------------------|---------------------|-----------------|
| BE-001             | 01             | 6.0                  | 5.82                                     | 5.95                                           | 5.89                                 | 2.21                | Yes             |
| BE-002             | 01             | 24.0                 | 3.15                                     | 3.01                                           | 3.08                                 | -4.55               | Yes             |
| BE-003             | 02             | 8.0                  | 6.21                                     | 6.50                                           | 6.36                                 | 4.56                | Yes             |
| BE-004             | 02             | 48.0                 | 2.05                                     | 2.25                                           | 2.15                                 | 9.30                | Yes             |
| BE-005             | 03             | 6.0                  | 5.50                                     | 6.10                                           | 5.80                                 | 10.34               | Yes             |
| BE-006             | 03             | 36.0                 | 2.80                                     | 2.55                                           | 2.68                                 | -9.33               | Yes             |
| BE-007             | 04             | 4.0                  | 4.98                                     | 5.20                                           | 5.09                                 | 4.32                | Yes             |
| BE-008             | 04             | 24.0                 | 3.50                                     | 3.75                                           | 3.63                                 | 6.90                | Yes             |
| BE-009             | 05             | 8.0                  | 6.80                                     | 5.90                                           | 6.35                                 | -14.17              | Yes             |
| BE-010             | 05             | 72.0                 | 1.50                                     | 1.85                                           | 1.68                                 | 20.83               | No              |
| Overall<br>Results | 9 out of<br>10 | 90%                  |                                          |                                                |                                      |                     |                 |

### Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process within a bioequivalence study.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scribd.com [scribd.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Incurred Sample Reanalysis in Amlodipine Bioequivalence Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145065#incurred-sample-reanalysis-for-amlodipine-bioequivalence-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com